1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is a structurally intriguing compound with a spirocyclic framework. Let’s break down its name:
1-(3,4-Dimethoxyphenyl): This part refers to the substituent attached to the spirocyclic core. It consists of a phenyl ring with two methoxy (OCH₃) groups at positions 3 and 4.
3,3-dimethyl: Indicates two methyl groups (CH₃) attached to the spirocyclic carbon atoms.
2-azaspiro[4.5]deca-1,6,9-trien-8-one: Describes the core structure, which includes a spiro[4.5]deca ring system fused with a tricyclic enone (8-one) moiety.
Preparation Methods
Several synthetic routes lead to this compound:
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Ritter Reaction: : One method involves the Ritter reaction, where 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol reacts with nitriles (such as MeSCN, PhCN, MeCN, EtOC(O)CH₂CN) in the presence of concentrated sulfuric acid. This process yields both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones, as well as 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .
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Tandem Method: : Another approach involves a tandem method using N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This method combines Tf₂O-promoted amide activation with TfOH-promoted Friedel–Crafts ipso-cyclization to form the spirocyclic system .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO₄ or PCC, while reduction could use LiAlH₄. Substitution reactions may employ nucleophiles like NaOH or Grignard reagents.
Major Products: These reactions yield diverse products, such as substituted spirocyclic compounds or dihydroisoquinolines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and design novel derivatives.
Biology and Medicine: Investigating its biological activity, potential drug-like properties, or interactions with biomolecules.
Industry: Applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related spirocyclic compounds.
Similar Compounds: While I don’t have a specific list, you can explore other spirocyclic systems for comparison.
Remember, this compound’s versatility makes it an exciting subject for scientific exploration!
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
InChI |
InChI=1S/C19H21NO3/c1-18(2)12-19(9-7-14(21)8-10-19)17(20-18)13-5-6-15(22-3)16(11-13)23-4/h5-11H,12H2,1-4H3 |
InChI Key |
WAHBSWUIANGVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=N1)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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